2-(2-Bromophenyl)-5-phenylthiophene
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Overview
Description
2-(2-Bromophenyl)-5-phenylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and phenyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromophenyl)-5-phenylthiophene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-phenylthiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes and modified phenyl groups.
Scientific Research Applications
2-(2-Bromophenyl)-5-phenylthiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-phenylthiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(2-Bromophenyl)-5-phenylthiophene can be compared with other similar compounds, such as:
2-(2-Bromophenyl)pyrrolidine: This compound also contains a brominated phenyl group but has a pyrrolidine ring instead of a thiophene ring. It is used in medicinal chemistry for the development of enzyme inhibitors.
(2-Bromophenyl)diphenylphosphine: This compound contains a brominated phenyl group and a diphenylphosphine group. It is used in organophosphorus chemistry and catalysis.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C16H11BrS |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-phenylthiophene |
InChI |
InChI=1S/C16H11BrS/c17-14-9-5-4-8-13(14)16-11-10-15(18-16)12-6-2-1-3-7-12/h1-11H |
InChI Key |
DHJIJVOZNWNIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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